3-(4-Methyl-1H-pyrazol-3-YL)piperidine
Overview
Description
3-(4-Methyl-1H-pyrazol-3-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 4-methyl-1H-pyrazol-3-yl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . For instance, similar compounds have been shown to inhibit specific enzymes, leading to changes in the metabolic pathways .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown significant inhibitory activity in certain assays .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-1H-pyrazol-3-YL)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. Additionally, this compound can bind to receptor proteins on cell surfaces, affecting signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . For example, in certain cancer cell lines, this compound has been found to inhibit cell growth and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body. These interactions can influence the metabolic flux and levels of metabolites, affecting overall cellular metabolism . Additionally, this compound can modulate the activity of co-factors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrazol-3-YL)piperidine typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For example, 4-methyl-1H-pyrazole can be prepared by reacting 4-methyl-3-oxobutanoic acid with hydrazine hydrate.
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors. One common method involves the hydrogenation of pyridine in the presence of a suitable catalyst.
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Coupling of Pyrazole and Piperidine Rings: : The final step involves the coupling of the pyrazole and piperidine rings. This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is introduced to the piperidine ring using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrazol-3-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-3-YL)piperidine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-pyrazol-5-YL)piperidine: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-3-YL)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(4-Methyl-1H-imidazol-3-YL)piperidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
3-(4-Methyl-1H-pyrazol-3-YL)piperidine is unique due to the specific combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the pyrazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-(4-methyl-1H-pyrazol-5-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-11-12-9(7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVFHAHBUWTXCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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